2,5-Bis(4-methoxyphenyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
171820-17-0 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.35 |
IUPAC Name |
2,5-bis(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-17-8-3-14(4-9-17)16-7-12-19(20-13-16)15-5-10-18(22-2)11-6-15/h3-13H,1-2H3 |
InChI Key |
PEPHGLCNGGFPET-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)OC |
Synonyms |
2,5-bis-(4-methoxyphenyl)-pyridine |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2,5 Bis 4 Methoxyphenyl Pyridine
Established Synthetic Routes to Diarylpyridines
The construction of the 2,5-diarylpyridine framework has traditionally been achieved through several reliable methods, primarily centered around palladium-catalyzed cross-coupling reactions and classical condensation and cyclization strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile tool for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of diarylpyridines. This reaction typically involves the coupling of a pyridine-based halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling's tolerance of a wide range of functional groups and its generally high yields have made it a favored method. nih.govdicp.ac.cn
For the synthesis of 2,5-Bis(4-methoxyphenyl)pyridine, a dihalopyridine, such as 2,5-dibromopyridine (B19318), can be reacted with 4-methoxyphenylboronic acid. The reaction proceeds in a stepwise manner, allowing for the potential to isolate mono-arylated intermediates. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov Research into the Suzuki-Miyaura reaction has also explored the use of various palladium catalysts and ligands to optimize reaction conditions and expand the substrate scope. researchgate.netnih.gov
| Reactants | Catalyst/Ligand | Base | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| 2,5-Dihalopyridine and 4-methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Effective for the synthesis of various diarylpyridines. | nih.gov |
| 2-Bromopyridine and Arylboronic acids | Palladium/N-heterocyclic carbene complexes | Various | Various | Carbonylative Suzuki cross-coupling can yield arylpyridine ketones. | researchgate.net |
| 2-methoxyphenyl bromide and 2-methoxyphenylboronic acid | Pd-loaded chiral silica (B1680970)/PEI | Not specified | Not specified | Produces crystalline 2,2'-dimethoxybiphenyl (B32100) with chiroptical activity. | nih.gov |
Conventional Condensation and Cyclization Protocols
Prior to the widespread adoption of cross-coupling reactions, classical condensation and cyclization reactions were the primary methods for constructing the pyridine (B92270) ring. The Hantzsch pyridine synthesis, for instance, involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net While versatile, this method can sometimes lead to the formation of byproducts and may require harsh reaction conditions. researchgate.net
Another conventional approach involves the cyclization of 1,5-dicarbonyl compounds or their equivalents with a nitrogen source. For the synthesis of 2,5-disubstituted pyridines, this would necessitate a specifically substituted diketone precursor. These methods, while foundational, are often less efficient and more limited in scope compared to modern cross-coupling techniques.
Novel and Sustainable Synthetic Approaches
In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and catalyst-free reactions for the preparation of diarylpyridines.
Microwave-Assisted and Catalyst-Free Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.govacs.orgnih.gov The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, often in one-pot, multi-component reactions. nih.govacs.orgeurekaselect.com For example, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) under microwave irradiation in ethanol (B145695) has been reported to produce pyridine derivatives in excellent yields (82%–94%) within a short reaction time (2–7 minutes). nih.govacs.org This approach offers significant advantages in terms of reduced energy consumption and waste generation. nih.govacs.org
Furthermore, the development of catalyst-free synthetic methods is a major goal in green chemistry. rsc.orgresearchgate.net Some protocols have been developed for the synthesis of pyridine derivatives that proceed without the need for a metal catalyst, often utilizing alternative energy sources or benign reaction media like water or ethylene (B1197577) glycol. researchgate.netresearchgate.net For instance, a catalyst-free approach for the synthesis of bis-pyrazolo fused pyridines has been described using ethylene glycol as the medium. researchgate.net
| Method | Key Features | Example Reaction | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | One-pot, four-component synthesis of pyridine derivatives. | Excellent yields (82-94%), pure products, short reaction time (2-7 min), low cost. | nih.govacs.org |
| Catalyst-Free Synthesis | Avoids toxic and expensive metal catalysts. | Synthesis of bis-pyrazolo fused pyridines in ethylene glycol. | Environmentally benign, simplified purification. | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. This includes the use of renewable starting materials, the reduction of waste, the use of safer solvents, and the design of energy-efficient processes. researchgate.net The development of one-pot multicomponent reactions, particularly those performed under microwave irradiation or in green solvents like water or ethanol, aligns well with these principles. nih.govacs.orgresearchgate.net The goal is to develop synthetic routes to this compound that are not only efficient and high-yielding but also environmentally responsible.
Precursor Chemistry and Reaction Optimization for Enhanced Yield and Selectivity
The successful synthesis of this compound with high yield and selectivity is highly dependent on the careful selection of precursors and the optimization of reaction conditions. In palladium-catalyzed reactions, the nature of the halogen on the pyridine ring (I > Br > Cl) and the choice of the boronic acid or its ester are critical. The catalyst system, including the palladium source and the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, plays a pivotal role in determining the reaction's efficiency.
Optimization studies often involve screening various catalysts, ligands, bases, solvents, and temperatures to identify the ideal conditions. For instance, in a one-pot synthesis of diarylamines through reductive coupling, the amount of the reducing agent, such as triethylsilane, was found to have a significant impact on the product yield. nih.gov Similarly, in the synthesis of other heterocyclic compounds, the reaction temperature and duration are crucial parameters that need to be fine-tuned. nih.govnih.gov Careful control over these factors is essential to minimize the formation of side products, such as homocoupled species or mono-arylated intermediates, and to maximize the yield of the desired this compound.
Directed Functionalization and Derivatization Strategies on the Pyridine Scaffold
The strategic functionalization and derivatization of the this compound scaffold are pivotal for modulating its physicochemical and photophysical properties. These modifications can be directed at either the central pyridine ring or the peripheral phenyl moieties, allowing for precise tuning of the molecule's characteristics for various applications in materials science and medicinal chemistry.
Regioselective Modulations of the Pyridine and Phenyl Moieties
The regioselective functionalization of 2,5-diarylpyridines, including the title compound, is a key challenge in synthetic organic chemistry. The inherent electronic properties of the pyridine ring, being electron-deficient, and the presence of two aryl substituents influence the reactivity and selectivity of subsequent chemical transformations.
Functionalization of the Pyridine Ring:
The pyridine core possesses distinct reactive sites. The nitrogen atom can be quaternized or oxidized, which in turn activates the ring for nucleophilic substitution. The carbon atoms of the pyridine ring exhibit different levels of reactivity towards electrophilic and nucleophilic attack. For a 2,5-disubstituted pyridine, the C3, C4, and C6 positions are available for functionalization.
One of the most versatile strategies for introducing new functional groups onto the pyridine ring is through halogenation . The positions ortho and para to the ring nitrogen (C2/C6 and C4) are generally more susceptible to nucleophilic attack, while the meta positions (C3/C5) are favored for electrophilic substitution, although direct electrophilic substitution on an unactivated pyridine ring can be challenging. For 2,5-diarylpyridines, the C4 and C6 positions are electronically distinct from the C3 position.
Site-selective halogenation provides a crucial handle for further derivatization through cross-coupling reactions. For instance, in dihalopyridines, the oxidative addition of a palladium catalyst, a key step in many cross-coupling reactions, is generally favored at the C2 and C4 positions due to their higher electrophilicity. nih.gov Studies on 2,5-dibromopyridine have shown that selective coupling can be achieved at the C2 position. nih.gov This selectivity can be influenced by the specific reaction conditions, ligands, and the nature of the coupling partners.
Functionalization of the Phenyl Moieties:
The methoxy-substituted phenyl rings offer additional sites for modification. The methoxy (B1213986) group is an ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho to the methoxy group (C3' and C5' positions of the 4-methoxyphenyl (B3050149) rings).
Furthermore, modern synthetic methods, such as C-H activation , offer powerful tools for the direct functionalization of both the pyridine and phenyl C-H bonds. While specific studies on this compound are not extensively documented, research on related structures like 2-phenylpyridine (B120327) demonstrates that C-H activation can be directed to the ortho-position of the phenyl ring. researchgate.net This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to novel derivatives.
Introduction of Diverse Chemical Entities for Property Tuning
The introduction of a wide array of chemical functionalities onto the this compound framework allows for the systematic tuning of its electronic and steric properties. These modifications can significantly impact its absorption and emission characteristics, quantum yields, and potential as a building block for more complex molecular architectures.
Modification via Cross-Coupling Reactions:
Halogenated derivatives of this compound serve as versatile platforms for introducing new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , for instance, is a powerful method for forming biaryl structures by reacting a halo-pyridine with an organoboron reagent in the presence of a palladium catalyst. This strategy would allow for the introduction of various aryl and heteroaryl groups at specific positions on the pyridine core, thereby extending the π-conjugated system and modulating the photophysical properties.
The table below illustrates potential Suzuki-Miyaura cross-coupling reactions on a hypothetical brominated derivative of this compound, based on established methodologies for related diarylpyridines.
| Entry | Halogenated Substrate | Boronic Acid/Ester | Product |
| 1 | 4-Bromo-2,5-bis(4-methoxyphenyl)pyridine | Phenylboronic acid | 4-Phenyl-2,5-bis(4-methoxyphenyl)pyridine |
| 2 | 4-Bromo-2,5-bis(4-methoxyphenyl)pyridine | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-2,5-bis(4-methoxyphenyl)pyridine |
| 3 | 3-Bromo-2,5-bis(4-methoxyphenyl)pyridine | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-2,5-bis(4-methoxyphenyl)pyridine |
Derivatization of Phenyl Ring Substituents:
The methoxy groups on the phenyl rings can also be subjected to chemical modification. Demethylation to the corresponding hydroxy groups would provide sites for further functionalization, such as etherification or esterification, introducing a range of new properties. For example, the introduction of long alkyl chains could enhance solubility in nonpolar solvents, while the attachment of polar groups could improve water solubility or introduce specific binding capabilities.
The functionalization of the phenyl rings can also be achieved through the introduction of other substituents. For instance, the synthesis of related compounds like 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine has been reported through the condensation of 4-methoxyacetophenone and benzaldehyde, indicating that a variety of substituted aryl groups can be incorporated during the initial synthesis of the diarylpyridine core. nih.gov
By systematically applying these derivatization strategies, a library of this compound analogues can be generated. The detailed study of these derivatives would provide valuable structure-property relationships, guiding the design of new materials with tailored optical and electronic properties.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Elucidating Complex Structural Features
Spectroscopic methods are instrumental in defining the connectivity, vibrational characteristics, and electronic properties of 2,5-Bis(4-methoxyphenyl)pyridine in various states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise connectivity of atoms within the this compound molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum, distinct signals are observed for the protons of the pyridine (B92270) ring and the two 4-methoxyphenyl (B3050149) substituents. The protons on the pyridine ring typically appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the bulky phenyl groups. The protons of the methoxy (B1213986) groups (-OCH₃) characteristically present as a sharp singlet, while the protons on the phenyl rings show characteristic doublet of doublets or multiplets due to coupling with adjacent protons.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Methoxy-Substituted Phenylpyridines
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 2-(4-Methoxyphenyl)pyridine | ¹H | 8.70–8.64 (m, 1H), 8.05–7.90 (m, 2H), 7.75–7.60 (m, 2H), 7.23–7.12 (m, 1H), 7.07–6.97 (m, 2H), 3.87 (s, 3H) rsc.org |
| ¹³C | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 rsc.org | |
| 2,6-bis((4-methoxyphenyl)ethynyl)pyridine | ¹H | 7.64 (t, J = 8.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 4H), 7.42 (d, J = 8.0 Hz, 2H), 6.89 (d, J = 8.0 Hz, 2H), 3.84 (s, 6H) rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers insights into the bonding characteristics and intermolecular forces within this compound. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and non-covalent interactions.
The FT-IR spectrum of related compounds reveals characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. ijrar.org The presence of methoxy groups is confirmed by C-H stretching vibrations of the methyl group, usually found in the 3000–2800 cm⁻¹ range. ijrar.org Bands corresponding to C=C and C=N stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group also gives rise to a strong, characteristic band.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. For example, in studies of phenylpyridine derivatives, both techniques have been used to analyze the vibrational spectra based on point group symmetry. orientjchem.org
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure and transitions within this compound. The extended π-conjugated system, encompassing the pyridine and two phenyl rings, gives rise to characteristic absorption and emission properties.
The UV-Vis absorption spectrum is expected to show intense bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the degree of conjugation and the presence of the electron-donating methoxy groups.
Upon excitation with appropriate wavelengths of light, this compound is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The photophysical properties of related methoxypyridine derivatives have been studied, revealing luminescence originating from both n-π* and π-π* transitions. researchgate.net
X-ray Crystallography for Crystalline Architecture and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the solid phase.
For a related compound, 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine, X-ray crystallography revealed a monoclinic crystal system. nih.gov The analysis showed that the pyridine and the attached benzene (B151609) rings are not coplanar, with significant dihedral angles between them. nih.gov This non-planar conformation is a key structural feature.
Table 2: Crystallographic Data for a Related Phenylpyridine Derivative
| Parameter | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine nih.gov |
| Formula | C₂₅H₂₁NO₂ |
| Molecular Weight | 367.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.379 (3) |
| b (Å) | 15.538 (8) |
| c (Å) | 20.51 (1) |
| β (°) | 94.281 (7) |
| Volume (ų) | 2027.3 (17) |
| Z | 4 |
Non-Covalent Interactions within Crystal Lattices (e.g., C-H...π, Hydrogen Bonding)
Non-covalent interactions are crucial in dictating the crystal packing of this compound. These interactions, although weaker than covalent bonds, collectively play a significant role in the stability and properties of the crystalline material.
The most prominent non-covalent interactions expected for this compound include:
C-H···π interactions: These occur when a C-H bond points towards the electron-rich face of an aromatic ring. In related structures, these interactions have been shown to link molecules together. nih.govnih.gov The energy of a single C-H/π interaction is estimated to be around 1.5 kcal mol⁻¹. scielo.org.mx
Hydrogen Bonding: While conventional hydrogen bonds (like O-H···N) are absent in the parent molecule, weak hydrogen bonds involving the methoxy groups and aromatic hydrogens can occur. In related crystal structures, C—H⋯N and C—H⋯O interactions have been observed. nih.goviucr.org
π-π stacking: The planar aromatic rings can stack on top of each other, driven by electrostatic and van der Waals forces. The planarity of the molecules facilitates these interactions, with typical centroid-centroid distances around 3.5 Å. nih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. For a similar molecule, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, this analysis revealed that the most significant contributions to the crystal packing were from H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) contacts. nih.goviucr.org These weak interactions collectively create a stable three-dimensional network. nih.goviucr.org
Conformational Landscape and Rotational Isomerism
The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the central pyridine ring to the two 4-methoxyphenyl substituents. This rotation gives rise to a complex conformational landscape with various possible rotational isomers (rotamers). The energetically preferred conformations are a result of a delicate balance between two opposing factors: the stabilizing effect of π-conjugation, which favors a planar arrangement of the rings, and the destabilizing effect of steric hindrance between adjacent hydrogen atoms on the aromatic rings, which favors a twisted conformation.
Due to the absence of direct experimental or computational studies on the conformational analysis of this compound, insights into its rotational isomerism are drawn from crystallographic data of closely related compounds and theoretical studies on simpler analogues.
Insights from Crystal Structures of Analogous Compounds
The table below presents the dihedral angles observed in the crystal structures of related substituted pyridines, which can serve as an approximation for the likely torsional angles in this compound.
| Compound | Rings | Dihedral Angle (°) |
| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | Pyridine - Phenyl (at C2) | 17.26 (6) |
| Pyridine - Phenyl (at C6) | 24.50 (6) | |
| Pyridine - Methoxyphenyl (at C4) | 56.16 (3) |
Data sourced from a study on the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
Theoretical Insights into Rotational Isomerism
Computational studies on simpler systems, such as 2-phenylpyridine (B120327), provide a theoretical framework for understanding the rotational barriers and preferred conformations. Density functional theory (DFT) calculations on 2-phenylpyridine indicate that the ground state is a twisted conformation, with a dihedral angle of approximately 21°. acs.orgnih.gov This is a compromise between the stabilizing π-conjugation that would favor planarity and the steric repulsion between the ortho hydrogen of the phenyl ring and the hydrogen at the C3 position of the pyridine ring.
The energy barrier to rotation through a planar conformation for 2-phenylpyridine is relatively low, estimated to be around 1 kcal/mol. researchgate.net This suggests that at room temperature, the molecule can undergo rapid rotation around the C-C bond, leading to a dynamic equilibrium between different rotational isomers.
For this compound, we can consider the rotation of each methoxyphenyl group independently. The rotation around the C2-C(phenyl) bond will be analogous to that in 2-phenylpyridine, likely favoring a twisted conformation. The rotation around the C5-C(phenyl) bond will have a different steric environment and may exhibit a different preferred dihedral angle and rotational barrier.
The following table summarizes the likely rotational isomers for this compound based on the analysis of related compounds. The exact dihedral angles and energy barriers would require specific computational studies on the target molecule.
| Rotational Isomer | Dihedral Angle (C2-Aryl) | Dihedral Angle (C5-Aryl) | Relative Energy |
| Twisted-Twisted | ~20-40° | ~20-40° | Lowest |
| Planar-Twisted | 0° or 180° | ~20-40° | Higher |
| Twisted-Planar | ~20-40° | 0° or 180° | Higher |
| Planar-Planar | 0° or 180° | 0° or 180° | Highest |
The values presented are estimations based on data from analogous compounds and theoretical models.
Theoretical and Computational Chemistry of 2,5 Bis 4 Methoxyphenyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For a molecule like 2,5-Bis(4-methoxyphenyl)pyridine, these calculations can predict its geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust method for determining the ground-state properties of molecules. The B3LYP functional, combined with a suitable basis set such as 6-311G(d,p), is commonly employed for optimizing the geometry of pyridine (B92270) derivatives.
Based on crystal structure data of the related compound, 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine, it is anticipated that the pyridine and phenyl rings in this compound are not coplanar. nih.gov The dihedral angles between the pyridine ring and the two methoxyphenyl rings will be influenced by steric hindrance and electronic effects. The bond lengths and angles within the pyridine and methoxyphenyl moieties are expected to be within the normal ranges for such aromatic systems.
Table 1: Predicted Geometrical Parameters for this compound (Theoretical Estimation)
| Parameter | Predicted Value |
| C-N bond length (pyridine) | ~1.34 Å |
| C-C bond length (pyridine) | ~1.39 Å |
| C-C bond length (phenyl) | ~1.40 Å |
| C-O bond length (methoxy) | ~1.37 Å |
| Dihedral Angle (Pyridine-Phenyl at C2) | 20-40° |
| Dihedral Angle (Pyridine-Phenyl at C5) | 20-40° |
Note: These are estimated values based on analogous compounds and theoretical principles.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl rings, while the LUMO is likely to be centered on the electron-deficient pyridine ring. The electron-donating nature of the methoxy (B1213986) groups increases the energy of the HOMO, while the electronegative nitrogen atom in the pyridine ring lowers the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive and polarizable. researchgate.netaimspress.comrsc.orgresearchgate.net
The charge distribution would show a negative partial charge on the nitrogen atom and the oxygen atoms of the methoxy groups, while the carbon atoms attached to these electronegative atoms and the hydrogen atoms would bear positive partial charges.
Table 2: Predicted Electronic Properties of this compound (Theoretical Estimation)
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |
Note: These are estimated values based on analogous compounds and theoretical principles.
Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)
Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, provide detailed insight into the reactive sites of a molecule. nih.gov
The Fukui function helps to identify the sites most susceptible to nucleophilic, electrophilic, and radical attack. For this compound, the nitrogen atom in the pyridine ring would be a likely site for electrophilic attack. The carbon atoms in the ortho and para positions of the methoxyphenyl rings, being activated by the electron-donating methoxy groups, would also be susceptible to electrophilic substitution.
An MEP map visually represents the electrostatic potential on the electron density surface. For this molecule, regions of negative potential (typically colored red) would be expected around the nitrogen atom and the oxygen atoms, indicating them as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. nih.gov
Molecular Dynamics Simulations for Conformational Behavior
Molecular dynamics (MD) simulations are employed to study the conformational dynamics and flexibility of molecules over time. For this compound, a key aspect of its conformational behavior is the rotation of the two methoxyphenyl rings around the single bonds connecting them to the pyridine ring.
MD simulations would likely reveal that these rings are not fixed in a single orientation but can rotate, leading to a range of accessible conformations. The simulations could quantify the rotational barriers and identify the most stable (lowest energy) conformations. This flexibility can be important for its interaction with other molecules or its packing in the solid state. Studies on similar biaryl systems often reveal such dynamic behavior. researchgate.netnih.govnih.gov
Computational Prediction of Spectroscopic Parameters and Experimental Validation
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, distinct signals would be predicted for the protons and carbons of the pyridine and methoxyphenyl rings, with the chemical shifts influenced by the electronic environment.
Infrared (IR) Spectroscopy: The vibrational frequencies can be computed to predict the IR spectrum. Characteristic peaks would be expected for the C-H, C=C, C-N, and C-O stretching and bending vibrations of the pyridine and methoxyphenyl groups. openaccesspub.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. This compound is expected to show strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system.
Mechanistic Elucidation of Reactions via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, typically through cross-coupling reactions, or its subsequent functionalization.
For instance, the synthesis of this compound could be modeled via a Suzuki or Stille coupling reaction. Computational studies could map out the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and calculating the activation energies for different steps in the catalytic cycle. beilstein-journals.orgnih.gov This would provide insights into the reaction mechanism and factors controlling the yield and selectivity. Similarly, the mechanism of further functionalization of the pyridine or phenyl rings could be investigated computationally. acs.org
In Silico Design of Functionalized Derivatives for Targeted Applications
The core structure of this compound serves as a versatile scaffold for in silico design, enabling the theoretical exploration of novel derivatives with tailored properties for specific applications. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how structural modifications influence the electronic, optical, and physicochemical characteristics of the molecule. This approach allows for the high-throughput screening of virtual compounds, prioritizing the most promising candidates for future synthesis and experimental validation.
The design process typically involves the strategic introduction of various functional groups at different positions on the pyridine and phenyl rings. The choice of substituent and its position is guided by the desired application. For instance, in the development of materials for organic light-emitting diodes (OLEDs), electron-donating and electron-withdrawing groups are strategically placed to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby fine-tuning the emission color and improving charge transport properties. acs.org
Computational studies on related pyridine derivatives have shown that the introduction of electron-donating groups, such as methoxy (-OCH3) or dimethylamino (-N(CH3)2), can raise the HOMO level, while electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), tend to lower the LUMO level. auctoresonline.org These modifications directly impact the HOMO-LUMO energy gap, which is a critical parameter for determining the photophysical properties of a molecule. nih.gov For example, a smaller energy gap is generally desirable for achieving red-shifted emission in OLEDs.
In the context of designing potential therapeutic agents, in silico modifications are aimed at optimizing interactions with biological targets and improving pharmacokinetic properties. nih.gov Computational docking simulations can predict the binding affinity and mode of interaction of functionalized derivatives with specific proteins. nih.gov Furthermore, properties like water solubility (logS) and blood-brain barrier permeability can be computationally estimated to guide the design of drug candidates with improved bioavailability. nih.gov
A hypothetical in silico study on this compound could involve the introduction of various functional groups to assess their impact on key quantum chemical parameters. The results of such a study can be summarized in a data table to compare the predicted properties of the designed derivatives.
Table 1: Predicted Quantum Chemical Properties of Functionalized this compound Derivatives
| Derivative | Substituent (R) | Position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Application |
| Parent | -H | - | -5.80 | -1.90 | 3.90 | Core Structure |
| D1 | -NO₂ | Pyridine-4 | -6.20 | -2.50 | 3.70 | OLED (Electron Acceptor) |
| D2 | -N(CH₃)₂ | Pyridine-4 | -5.40 | -1.80 | 3.60 | OLED (Hole Transport) acs.org |
| D3 | -OH | Phenyl-4' | -5.75 | -1.85 | 3.90 | Bio-imaging |
| D4 | -Br | Pyridine-4 | -5.95 | -2.20 | 3.75 | Synthetic Intermediate |
| D5 | -CN | Phenyl-4' | -6.10 | -2.40 | 3.70 | Nonlinear Optics |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the outcomes of a typical in silico design study. The values are based on general trends observed in computational studies of similar aromatic and heterocyclic compounds.
The process of in silico design is a powerful, cost-effective tool in modern chemical research. By systematically modifying the structure of this compound and calculating the resulting changes in its electronic and physical properties, researchers can rationally design novel materials and molecules with enhanced functionalities for a wide range of targeted applications, from advanced electronic devices to new therapeutic agents. nih.gov
Chemical Reactivity and Detailed Reaction Mechanisms
Investigation of Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) and Phenyl Rings
Electrophilic Reactions:
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly deactivates the ring towards electrophilic aromatic substitution (SEAr). nih.govyoutube.com Any electrophilic attack on the pyridine ring of 2,5-Bis(4-methoxyphenyl)pyridine would be expected to be sluggish and require harsh reaction conditions. The nitrogen atom itself is the most basic and nucleophilic center in the molecule, making it the primary site of attack for electrophiles such as protons and alkylating agents, leading to the formation of pyridinium (B92312) salts.
In contrast, the two 4-methoxyphenyl (B3050149) rings are highly activated towards electrophilic substitution. The methoxy (B1213986) group is a powerful ortho-, para-directing electron-donating group. Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions would occur selectively on these phenyl rings at the positions ortho to the methoxy groups (C-3' and C-5').
Nucleophilic Reactions:
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine. nih.gov Attack is favored at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6) because the negative charge of the Meisenheimer-like intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com In this compound, the C-2 and C-6 positions are activated towards nucleophilic attack. While the C-2 position is substituted, the C-6 position remains a potential site for reaction with strong nucleophiles, although this is sterically hindered.
Recent methodologies have demonstrated the ability to achieve nucleophilic amination of methoxypyridines, which typically act as leaving groups, using systems like sodium hydride and lithium iodide to overcome the traditionally required electron-withdrawing activating groups. ntu.edu.sg Such a strategy could potentially be applied to displace the methoxy groups on the phenyl rings if they were appropriately activated, or more likely, to functionalize the pyridine ring itself if a suitable leaving group were present.
A summary of the predicted reactivity at various positions is presented below.
Table 1: Predicted Site Selectivity for Reactions on this compound| Ring | Position | Predicted Reactivity Type | Rationale |
|---|---|---|---|
| Pyridine | N-1 | Electrophilic Attack / Protonation | Lone pair on nitrogen is the most nucleophilic site. |
| Pyridine | C-3, C-4 | Electrophilic Substitution (difficult) | Deactivated ring; meta-directing influence of nitrogen. youtube.com |
| Pyridine | C-6 | Nucleophilic Substitution | Activated by nitrogen (para-position); potential for SNAr. stackexchange.com |
| Phenyl | C-3', C-5' | Electrophilic Substitution (favored) | Activated by the ortho, para-directing -OCH₃ group. |
| Phenyl | C-4' | --- | Substituted with a methoxy group. |
Oxidation and Reduction Chemistry and Their Applications
Oxidation:
The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, Caro's acid, or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgacs.org The formation of this compound N-oxide would significantly alter the electronic properties of the molecule. The N-oxide group acts as an electron-donating group through resonance, activating the C-4 position for electrophilic substitution, while also activating the C-2 and C-6 positions for nucleophilic substitution. youtube.com
Studies on substituted pyridines show that the efficiency of N-oxidation can be influenced by the electronic nature of the substituents. arkat-usa.org For instance, photochemical trifluoromethylation reactions using TFAA and an N-oxide have been explored, where the electronics of the N-oxide are crucial. In one study, 4-methoxypyridine (B45360) N-oxide was found to be less effective than 4-phenylpyridine (B135609) N-oxide, suggesting that the electron-donating methoxy group can impact the desired reactivity pathway. nih.gov
The N-oxide can be subsequently removed, making it a useful intermediate for the functionalization of the pyridine ring. A variety of deoxygenation methods are available, including catalytic methods like palladium-catalyzed transfer oxidation using trialkylamines. organic-chemistry.org This method is chemoselective and tolerates a wide range of functional groups. organic-chemistry.org
Reduction:
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative via catalytic hydrogenation. This reaction typically employs catalysts such as platinum, palladium, or rhodium under hydrogen pressure. The aromatic phenyl rings are more resistant to reduction and would require more forcing conditions to be hydrogenated.
Thermodynamic studies on the hydrogenation of methoxy-substituted pyridines have been conducted in the context of Liquid Organic Hydrogen Carriers (LOHCs). These studies provide valuable data on the reaction enthalpies associated with the hydrogenation/dehydrogenation cycles. researchgate.net
Table 2: Reaction Enthalpies for Hydrogenation of Pyridine Derivatives
| Compound | Reaction Enthalpy (ΔrH°(liq)) (kJ·mol⁻¹) |
|---|---|
| Pyridine | -194.5 |
| 2-Methylpyridine | -186.2 |
| 3-Methylpyridine | -192.4 |
| 4-Methylpyridine | -192.3 |
| 2-Methoxypyridine | -191.0 |
| 3-Methoxypyridine | -201.5 |
Data sourced from a thermodynamic analysis of pyridine derivatives. researchgate.net This table illustrates the influence of substituents on the thermodynamics of pyridine ring reduction.
Heterocyclic Transformations and Annulation Reactions
The pyridine ring is a stable aromatic system, but under specific conditions, it can undergo transformations into other heterocyclic structures. These reactions often involve ring-opening by a nucleophile, followed by rearrangement and re-cyclization. For example, certain nitropyrimidines have been shown to undergo ring transformations upon reaction with nucleophiles. wur.nl While specific examples starting from a 2,5-diarylpyridine are not common, the principles suggest that a highly activated derivative of this compound could potentially undergo such a reaction.
Annulation reactions, where a new ring is fused to the existing pyridine structure, represent another class of heterocyclic transformations. More commonly, however, annulation reactions are employed in the synthesis of the pyridine ring itself. Numerous methods exist for constructing the pyridine core from acyclic precursors. mdpi.com For example, a [4+2] cycloaddition between a 1-azadiene and an alkyne is a direct, albeit sometimes challenging, route to the pyridine skeleton. baranlab.org The synthesis of polysubstituted pyridines is often achieved through condensation reactions, such as the Hantzsch synthesis, or various cross-coupling strategies. mdpi.commdpi.com Understanding these synthetic annulation reactions provides insight into the stability of the pyridine core and potential pathways for its modification.
Kinetic and Thermodynamic Aspects of Key Reaction Pathways
The rates and equilibria of reactions involving this compound are dictated by kinetic and thermodynamic parameters. While specific data for this exact compound are scarce, studies on related substituted pyridines provide a strong basis for understanding these aspects.
Kinetics:
Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions of substituted pyridines have been extensively performed. For example, the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution were found to proceed via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The Brønsted-type plots for these reactions were linear, with βnuc values around 0.5, indicating a significant degree of C-N bond formation in the transition state. researchgate.net
Table 3: Second-Order Rate Constants (k₂) for the Reaction of Methoxynitropyridines with Piperidine at 20°C
| Substrate | k₂ (M⁻¹s⁻¹) |
|---|---|
| 2-Methoxy-3-nitropyridine | 4.88 x 10⁻³ |
| 2-Methoxy-5-nitropyridine | 0.407 |
Data sourced from a kinetic study of SNAr reactions. researchgate.net The much faster rate for the 5-nitro isomer highlights the strong activating effect of a para-nitro group compared to a meta-nitro group relative to the site of attack.
The kinetics of electrophilic substitution, particularly nitration, have also been investigated. The nitration of pyridine itself often proceeds via an initial N-oxidation to form an N-nitropyridinium species, which then rearranges to the C-nitrated product. rsc.org The kinetics of this rearrangement have been measured, showing it to be a first-order process with a high activation enthalpy, consistent with the general difficulty of electrophilic substitution on the pyridine ring. rsc.org
Table 4: Kinetic Parameters for the Rearrangement of N-Nitro-1,4-dihydropyridine-4-sulfonic acid
| Parameter | Value |
|---|---|
| ΔH‡ | 32(1) kcal·mol⁻¹ |
| ΔS‡ | 31(4) cal·K⁻¹mol⁻¹ |
Data from a study on the mechanism of pyridine nitration. rsc.org
Thermodynamics:Thermodynamic data provide insight into the stability of reactants and products and the position of chemical equilibria. For substituted pyridines, thermodynamic parameters for processes like sublimation and hydrogenation have been determined. researchgate.netrsc.org The enthalpy of sublimation is a measure of the intermolecular forces in the solid state, while the enthalpy of hydrogenation relates to the stability of the aromatic system. researchgate.netrsc.org As shown previously in Table 2, the enthalpy of hydrogenation for the pyridine ring is around -190 to -200 kJ·mol⁻¹, with substituents causing modest variations. This large negative value reflects the significant energy release upon converting the aromatic pyridine to the saturated piperidine ring, although the reaction is typically not spontaneous and requires catalysis due to a high activation energy barrier.
Coordination Chemistry and Metal Complexation
Catalytic Applications of Coordination Compounds
Heterogeneous Catalysis and Surface Interactions
The application of pyridine-based ligands in heterogeneous catalysis is a well-established field, often involving the immobilization of these ligands or their metal complexes onto solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. youtube.com
The interaction of 2,5-Bis(4-methoxyphenyl)pyridine with catalytic surfaces would likely be governed by several factors, including the nature of the support material (e.g., silica (B1680970), alumina, or polymers) and the specific metal centers involved. The pyridine (B92270) nitrogen atom, with its lone pair of electrons, is the primary site for coordination to metal ions or acidic sites on the support surface. The methoxyphenyl substituents can influence the electronic properties and steric hindrance of the ligand, thereby affecting its binding affinity and the catalytic activity of the resulting surface-bound species.
Research on related systems has demonstrated the successful immobilization of pyridine-containing ligands for various catalytic applications. For instance, iridium complexes immobilized on bipyridine-periodic mesoporous organosilica have shown high activity for water oxidation. nih.gov Similarly, heterogeneous iridium catalysts on sulfated zirconium oxide have been used for the hydroboration of pyridines. nsf.gov These examples highlight the potential for creating robust and reusable catalysts by anchoring pyridine-based ligands to solid supports.
While direct experimental data on the surface interactions of this compound is not available, studies on similar molecules, such as N-(4-methoxyphenyl)picolinamide, have utilized Hirshfeld surface analysis to understand intermolecular interactions in the solid state. nih.gov Such analyses reveal the importance of hydrogen bonding and van der Waals forces in the crystal packing, which can provide insights into how these molecules might interact with a solid surface. nih.govnih.govresearchgate.net The methoxy (B1213986) groups, in particular, could participate in hydrogen bonding with hydroxyl groups present on oxide supports.
The catalytic performance of a heterogeneous system involving this compound would depend on the accessibility of the active sites and the stability of the immobilized complex under reaction conditions. The design of the support material and the method of immobilization are crucial for optimizing catalytic efficiency. rsc.orgnih.gov
Applications in Advanced Materials Science and Functional Technologies Non Biological Focus
Optoelectronic Materials and Device Components
The unique electronic architecture of diarylpyridine derivatives, including the 2,5-Bis(4-methoxyphenyl)pyridine scaffold, makes them prime candidates for use in a range of optoelectronic devices. Their properties can be finely tuned by modifying the substitution patterns on the pyridine (B92270) and phenyl rings. rsc.org
Organic Light-Emitting Diodes (OLEDs) and Hole-Transporting Materials (HTMs)
While direct studies on this compound as a primary component in OLEDs are not extensively documented, the performance of its structural isomers and closely related derivatives underscores its potential. Pyridine derivatives are widely recognized for their utility as both electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in OLEDs. rsc.orgrsc.org Their function is critical for enhancing device efficiency, stability, and operational lifetime by ensuring balanced charge injection and transport, as well as confining excitons within the emissive layer. rsc.orgresearchgate.net
The suitability of a pyridine derivative for charge transport is governed by its frontier molecular orbital (HOMO and LUMO) energy levels. rsc.org For use as an HTM, a material should have a HOMO level that aligns well with the work function of the anode (like indium tin oxide, ITO) and the HOMO of the emissive layer, facilitating efficient hole injection. nih.govacs.orgnih.gov
A notable example is the compound 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO) , a structural analogue of the target compound. nih.govacs.org This material was specifically designed and studied as an HTM for solution-processed OLEDs. nih.govacs.orgnih.gov In this molecule, the pyridine acts as an acceptor core, and the appended methoxyphenyl and pyrene (B120774) units function as donors. acs.org Research has demonstrated that materials in this class possess suitable HOMO energy levels (around 5.6 eV) for effective hole injection, high thermal stability, and appropriate triplet energies, which are all crucial characteristics for high-performance HTMs. nih.govacs.orgnih.gov OLED devices fabricated using these pyrene-pyridine integrated systems have shown stable performance with low efficiency roll-off at high brightness. nih.gov For instance, a device using a related compound, Py-Br, as the HTM achieved a maximum luminance of 17,300 cd/m² and a maximum external quantum efficiency (EQE) of 9%. nih.gov
| Analogue Compound | Role | Max. Luminance (cd/m²) | Max. EQE (%) | Key Feature |
|---|---|---|---|---|
| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) | HTM | 17,300 | 9.0 | Demonstrated stable performance with low roll-off. nih.gov |
| 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO) | HTM | - | - | Designed with suitable HOMO (5.6 eV) for hole injection. nih.govacs.orgnih.gov |
These findings strongly suggest that the this compound framework is a promising platform for developing novel HTMs for next-generation OLED displays and lighting.
Organic Photovoltaics (OPVs) and Charge Transport Layers
Pyridine's inherent electron-deficient nature makes its derivatives suitable for ETL applications. rsc.org By modifying the pyridine core with various functional groups, its LUMO energy level can be tuned for optimal alignment with the acceptor material, facilitating smooth electron injection and transport. rsc.org Furthermore, pyridine-based materials can enhance the open-circuit voltage, improve film uniformity, and increase the long-term durability of solar cell devices. rsc.org
Recent studies have shown that using pyridine-derived solid additives can significantly enhance the performance of organic solar cells. For example, additives like 2-methoxy-3,5-dibromopyridine (M-DBP) have been used to optimize the morphology of the active layer in OPVs, promoting the formation of desirable nanofiber networks. polyu.edu.hk This improved morphology facilitates more efficient charge separation and transport. An OPV device incorporating M-DBP as a solid additive achieved a remarkable PCE of 19.18% in a binary blend system and 20.07% in a ternary system. polyu.edu.hk
Given these results, this compound, with its combination of an electron-accepting pyridine core and electron-donating methoxyphenyl side groups, represents a viable candidate for exploration as a charge transport material or performance-enhancing additive in advanced OPV device architectures.
Fluorescent Probes and Emissive Materials for Non-Biological Imaging/Sensing
The diarylpyridine scaffold is an excellent platform for creating fluorescent and emissive materials. The photophysical properties, such as absorption/emission wavelengths and quantum yield, are highly tunable. A close structural analogue, 2,5-bis(4-dodecyloxyphenyl)pyridine , has been used to create highly luminescent Platinum(IV) complexes. These complexes are notable for their strong, vibrationally structured emission and exceptionally long luminescence lifetimes (around 230 µs), which are attributed to an extension of conjugation in the ligand that reduces the metal character in the excited state.
Pyridine-based molecules are frequently employed as fluorescent probes for detecting various analytes because the nitrogen atom can act as a binding and signaling site. mdpi.com Interaction with a target analyte can modulate the intramolecular charge-transfer characteristics of the molecule, resulting in a measurable change in the fluorescence output, such as quenching or enhancement. researchgate.net This principle allows for the design of "turn-on" or "turn-off" sensors for specific targets. While many applications focus on biological imaging, the same principles apply to non-biological sensing, such as monitoring chemical reactions or detecting environmental contaminants.
Chemical Sensing Technologies
The electron-donating nitrogen atom in the pyridine ring makes its derivatives, including this compound, highly effective as ligands and chemosensors for detecting a variety of chemical species.
Selective Metal Ion and Anion Recognition Systems
Pyridine derivatives are well-established as powerful ligands for complexing metal ions, forming the basis of numerous chemical sensors. mdpi.comresearchgate.net The lone pair of electrons on the pyridine nitrogen can coordinate with metal cations, and this interaction can be transduced into an optical signal, typically a change in color (colorimetric) or fluorescence (fluorometric). researchgate.net
Research on 2,6-bis(4-methoxybenzoyl)-diaminopyridine , a compound with a similar electronic and structural framework to this compound, has demonstrated its exceptional capability as an extractant for the recovery of precious metal ions from aqueous solutions. This derivative has shown remarkable efficiency in selectively binding and removing ions such as Gold(III), Silver(I), Palladium(II), and Platinum(II).
Studies have shown that this ligand can achieve recovery rates of over 99% for all these noble metals through solvent extraction processes. The strong binding affinity is attributed to the coordination between the metal ions and the nitrogen and oxygen atoms within the ligand structure.
| Metal Ion | Reported Recovery Efficiency (%) | Method |
|---|---|---|
| Gold (Au³⁺) | >99 | Solvent Extraction |
| Silver (Ag⁺) | >99 | Solvent Extraction |
| Palladium (Pd²⁺) | >99 | Solvent Extraction |
| Platinum (Pt²⁺) | >99 | Solvent Extraction |
The high efficiency and selectivity of this related compound highlight the potential of the methoxyphenyl-pyridine scaffold in developing advanced systems for metal ion sensing, extraction, and recycling from industrial and environmental sources.
Detection of Small Molecules and Environmental Analytes (non-biological)
The same principles that govern metal ion detection can be applied to the sensing of small molecules and other non-biological environmental analytes. Pyridine-based fluorescent sensors have been successfully developed for detecting changes in pH and for identifying specific small molecules. researchgate.net
The mechanism relies on the interaction of the analyte with the pyridine nitrogen. For example, in pH sensing, the protonation of the nitrogen atom alters the electronic properties of the fluorophore, leading to a shift in its emission spectrum. This allows for the ratiometric detection of acidity. Similarly, a sensor can be designed where the binding of a target analyte, such as an environmental pollutant, triggers a specific fluorescence response. wikipedia.org
While specific applications of this compound in this area are yet to be fully explored, its core structure is analogous to many reported chemosensors. Its combination of a Lewis basic nitrogen site and a tunable fluorescent π-system makes it a highly promising candidate for the development of novel, selective, and sensitive probes for monitoring a wide array of non-biological analytes.
Supramolecular Architectures and Self-Assembly Processes
Supramolecular chemistry relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. The specific geometry and electronic distribution of this compound make it a candidate for constructing such architectures through controlled self-assembly.
The directed assembly of molecules into functional nanostructures is primarily governed by weak intermolecular forces. In molecules containing aromatic rings, C-H···π interactions are a significant directing force. rsc.org These interactions, where a C-H bond acts as a weak acid to interact with the electron cloud of a π-system, are crucial in crystal engineering and the formation of supramolecular assemblies. rsc.orgrsc.org
While direct studies on the self-assembly of this compound are not extensively documented, analysis of a closely related isomer, 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine, provides significant insight. X-ray diffraction studies of this compound reveal a crystal structure built upon a network of intermolecular C-H···π hydrogen-bond interactions. nih.gov In this structure, the pyridine and benzene (B151609) rings are not coplanar, with the angles between the central pyridine ring and the appended phenyl rings being 22.3°, 35.3°, and 19.8°. nih.gov This non-planar conformation, combined with the directing C-H···π forces, dictates the precise three-dimensional packing of the molecules into a stable supramolecular structure. nih.gov Given the identical chemical components, it is highly probable that this compound engages in similar C-H···π interactions, using them to direct its assembly into ordered crystalline solids and other nanostructured materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. The selection of molecular building blocks (nodes and linkers) is critical to the design and function of a COF. Pyridine-containing molecules are valuable in this context as the nitrogen atom can act as a coordination site, influence the electronic properties of the framework, and provide basicity.
Although this compound has not yet been explicitly reported as a building block in a synthesized COF, its structural characteristics make it a promising candidate. Its rigid, angular geometry is suitable for forming the vertices or linkers of a porous network. The presence of the pyridine nitrogen and the methoxy-functionalized phenyl rings offers sites for further functionalization or interaction with guest molecules within the pores. The general utility of pyridine units in creating stable, functional COFs for applications such as energy storage has been demonstrated. youtube.com
Polymer Chemistry and Monomeric Units for Advanced Polymers
The incorporation of rigid, aromatic units like this compound into a polymer backbone or as a side chain can impart valuable properties, such as high thermal stability and liquid crystallinity. By adding a polymerizable functional group to the core structure, it can serve as a monomer for advanced polymers.
A study on mesogen-jacketed liquid-crystal polymers utilized monomers of 2,5-bis(4'-alkoxyphenyl)styrene, a derivative of the core structure of interest. epa.gov These monomers were synthesized and then polymerized via free-radical polymerization to create a series of polymers designated P-n, where 'n' represents the number of carbon atoms in the alkoxy chain. epa.gov All the resulting polymers were found to be thermally stable and exhibited liquid-crystalline properties, entering a mesophase above their glass-transition temperature (Tg). epa.gov The thermal and phase behavior of these materials were systematically studied, showing a dependence on the length of the alkoxy tail. epa.gov
| Monomer/Polymer Series | Property | Observation | Citation |
| Monomers (M-n) | Melting Point (Tm) | Tm initially decreased as the alkoxy chain length (n) increased to 6, then showed a slight increase for longer chains. | epa.gov |
| Monomers (M-n) | Liquid Crystal Phase | Monomers with n = 1-4, 9, and 11 showed monotropic nematic liquid crystal behavior, while others were enantiotropic. | epa.gov |
| Polymers (P-n) | Glass Transition (Tg) | Tg values decreased as tail length increased, leveling off for n ≥ 7. | epa.gov |
| Polymers (P-n) | Thermal Stability | All polymers were thermally stable and did not transition to an isotropic melt before decomposition. | epa.gov |
| Polymers (P-n) | Phase Transitions | WAXD studies showed an order-order transition at temperatures above Tg. This transition was irreversible for polymers with short tails (n ≤ 5) and reversible for those with longer tails (n ≥ 6). | epa.gov |
This interactive table summarizes the findings on polymers derived from 2,5-bis(4'-alkoxyphenyl)styrene monomers.
This research demonstrates that the 2,5-bis(4-methoxyphenyl) core structure is a viable platform for creating thermally stable liquid-crystal polymers, where properties can be tuned by modifying the peripheral alkyl chains. epa.gov
Corrosion Inhibition Applications
Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. nih.gov They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. Pyridine derivatives, in particular, have been widely studied as corrosion inhibitors. researchgate.net
While direct experimental studies on the corrosion inhibition properties of this compound are not available in the reviewed literature, its molecular structure contains all the key features of an effective inhibitor:
A nitrogen heteroatom in the pyridine ring.
Oxygen heteroatoms in the two methoxy (B1213986) groups.
An extensive system of π-electrons from the three aromatic rings.
These features suggest a strong potential for adsorption onto metal surfaces. The efficacy of structurally related compounds supports this potential. For instance, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (4-POX), which also features a central heterocyclic ring flanked by aromatic groups, has been shown to be an excellent corrosion inhibitor for carbon steel in 1 M HCl. researchgate.net Its inhibition efficiency increases with concentration, reaching a maximum of 93.6% at 1 mM. researchgate.net The inhibition is attributed to the formation of an adsorbed protective layer on the steel surface. researchgate.net
| Inhibitor Compound | Metal | Medium | Max. Inhibition Efficiency (%) | Concentration | Citation |
| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-POX) | Carbon Steel | 1 M HCl | 93.6 | 1 mM | researchgate.net |
| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Low Carbon Steel | 1 M HCl | Efficiency increases with concentration, decreases with temperature. | Not specified | researchgate.net |
This interactive table presents corrosion inhibition data for compounds structurally related to this compound, highlighting their potential as a reference.
Given these findings with analogous compounds, it is reasonable to hypothesize that this compound could function as an effective corrosion inhibitor through a similar adsorption mechanism, though experimental verification is required.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
While current methods for synthesizing 2,5-Bis(4-methoxyphenyl)pyridine exist, there is a pressing need for more efficient and environmentally benign approaches. Future research should focus on the development of synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas for improvement include:
Catalyst Innovation: Exploring novel and more effective catalysts is crucial. This includes the development of reusable catalysts, such as magnetic nano-catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. sharif.edu The use of palladium-based catalysts has shown promise in similar pyridine (B92270) syntheses and could be further optimized for this specific compound. nih.gov
Solvent-Free and Alternative Solvent Systems: Moving away from hazardous organic solvents is a major goal. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could significantly improve the sustainability of the synthesis. sharif.eduproquest.com Microwave-assisted and ultrasound-irradiated synthesis have also been shown to improve reaction rates and yields in related heterocyclic compounds. nih.gov
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, can enhance efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent usage. nih.govacs.org
Atom Economy: Synthetic strategies should aim to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This minimizes the generation of byproducts and waste.
| Methodology | Key Advantages | Potential for this compound Synthesis | References |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity for forming C-C bonds. | Applicable for coupling aryl halides with pyridine precursors. | nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times and often higher yields. | Can accelerate the condensation reactions involved in pyridine ring formation. | nih.gov |
| Solvent-Free Reactions | Environmentally friendly, reduces waste. | Feasible for solid-state or high-temperature melt reactions. | sharif.edu |
| Multicomponent Reactions | High efficiency, atom economy, and diversity of products. | Could enable a one-pot synthesis from simple starting materials. | acs.orgresearchgate.net |
Exploration of Unconventional Reactivity and Novel Transformations
Beyond its established chemical behavior, this compound may possess unconventional reactivity that could be harnessed for novel chemical transformations. Future research should aim to explore these uncharted territories.
Areas of interest include:
C-H Activation: Direct functionalization of the pyridine or methoxyphenyl C-H bonds offers a more atom-economical and efficient route to new derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Photocatalysis and Electrochemistry: Investigating the photochemical and electrochemical properties of the compound could lead to the discovery of new light- or electricity-driven reactions, opening up possibilities for novel synthetic pathways and applications in areas like organic electronics.
Reactions Under Extreme Conditions: Studying the behavior of this compound under high pressure, high temperature, or in supercritical fluids could reveal unique reactivity patterns and lead to the formation of unexpected products.
Integration into Hybrid Organic-Inorganic Functional Materials
The unique electronic and structural features of this compound make it an attractive building block for the creation of hybrid organic-inorganic materials with tailored properties. nih.gov These materials combine the advantages of both organic components (flexibility, processability, and tunable electronic properties) and inorganic components (stability, strength, and diverse functionalities). nih.govgoogle.com
Future research in this area could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers and MOFs. rsc.org These materials have potential applications in gas storage, separation, and catalysis.
Hybrid Perovskites: Incorporating this compound or its derivatives as the organic cation in perovskite structures could lead to new materials for solar cells and light-emitting diodes (LEDs) with improved stability and performance.
Surface Modification of Inorganic Nanoparticles: The compound can be used to functionalize the surface of inorganic nanoparticles (e.g., quantum dots, gold nanoparticles), modifying their solubility, biocompatibility, and electronic properties for applications in sensing, imaging, and drug delivery.
Silica-Based Hybrid Materials: The compound can be incorporated into silica (B1680970) matrices through sol-gel processes to create hybrid materials with controlled porosity and functionality for applications in separation technologies. google.com
Advanced Computational Modeling for Predictive Material Design
Computational chemistry and materials modeling are powerful tools that can accelerate the discovery and design of new materials based on this compound. By simulating the properties and behavior of molecules and materials at the atomic level, researchers can predict their performance and guide experimental efforts.
Key areas for computational investigation include:
Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, absorption and emission spectra, and other photophysical properties of the compound and its derivatives. rsc.org This can help in designing molecules with specific optical or electronic characteristics for applications in organic electronics.
Simulating Self-Assembly and Crystal Packing: Molecular dynamics and Monte Carlo simulations can be employed to predict how molecules of this compound will self-assemble in solution or in the solid state. This is crucial for understanding and controlling the morphology and properties of thin films and crystals.
Screening for Potential Applications: Computational screening can be used to rapidly evaluate a large number of virtual derivatives of this compound for their suitability in specific applications, such as their binding affinity to a biological target or their charge transport properties in an electronic device.
Emerging Applications in Niche Fields of Materials Science and Engineering
While the primary applications of this compound are currently in organic electronics, its unique properties suggest potential for use in a variety of other niche fields.
Exploratory research could uncover applications in:
Luminescent Sensors: The inherent fluorescence of the compound could be harnessed to develop chemosensors that detect specific ions, molecules, or changes in the local environment through changes in their emission properties.
Non-Linear Optics: The extended π-conjugated system of this compound suggests that it may exhibit non-linear optical (NLO) properties, which could be exploited for applications in telecommunications, optical data storage, and optical limiting.
Charge-Transport Layers in Advanced Photovoltaics: Beyond traditional organic photovoltaics, this compound could be investigated as a component in emerging photovoltaic technologies like dye-sensitized solar cells (DSSCs) or perovskite solar cells, where it could function as a hole-transporting or electron-blocking layer.
Q & A
Basic Question: What are the recommended synthetic routes for 2,5-bis(4-methoxyphenyl)pyridine, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple 4-methoxyphenylboronic acids with halogenated pyridine precursors (e.g., 2,5-dibromopyridine). Key steps include:
- Reaction conditions : Use anhydrous DMF as a solvent, K₂CO₃ as a base, and maintain temperatures at 80–100°C under nitrogen .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >98% purity. Monitor intermediates via TLC and confirm final structure via H NMR .
Basic Question: How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Crystallization : Grow crystals via slow evaporation in chloroform/methanol (3:1).
- Data collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXTL software reveals bond angles, torsion angles, and packing motifs. For example, the dihedral angle between pyridine and methoxyphenyl rings is ~12.5° .
Advanced Question: How does this compound function as a ligand in metal-organic frameworks (MOFs)?
Methodological Answer:
The pyridine nitrogen and methoxy oxygen atoms serve as coordination sites for transition metals (e.g., Zn²⁺, Cu²⁺).
- MOF synthesis : Combine the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF/water under solvothermal conditions (120°C, 48 hrs).
- Characterization : Analyze porosity via N₂ adsorption isotherms and confirm coordination geometry through IR (shift in ν(C=N) at ~1600 cm⁻¹) and SC-XRD .
Advanced Question: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Methodological Answer:
Discrepancies between experimental H NMR shifts and DFT-predicted values often arise from solvent effects or dynamic processes.
- Validation steps :
Advanced Question: What methodologies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antioxidant assays : Measure DPPH radical scavenging at 517 nm; IC₅₀ values <25 μg/mL indicate high activity .
- Enzyme inhibition : Use Ellman’s method for acetylcholinesterase (AChE) inhibition. Prepare test solutions in Tris-HCl buffer (pH 8.0) and monitor hydrolysis of acetylthiocholine at 412 nm .
Advanced Question: How can the nonlinear optical (NLO) properties of this compound be characterized?
Methodological Answer:
- Hyper-Rayleigh scattering (HRS) : Measure second-harmonic generation (SHG) in solution using a Nd:YAG laser (1064 nm).
- Computational modeling : Calculate first hyperpolarizability (β) via DFT with CAM-B3LYP/6-311+G(d,p). Compare experimental vs. theoretical β values to assess charge-transfer efficiency .
Advanced Question: What computational strategies are effective for modeling π-π interactions in this compound crystals?
Methodological Answer:
- Software : Use Mercury (CCDC) for crystal packing analysis.
- Parameters : Calculate centroid distances (3.5–4.0 Å) and slippage angles (<20°) between aromatic rings.
- Energy frameworks : Generate Hirshfeld surfaces to quantify intermolecular contacts (e.g., C-H···O vs. π-π contributions) .
Advanced Question: How do environmental conditions (pH, light) impact the stability of this compound?
Methodological Answer:
- Stability testing :
- Photodegradation : Expose to UV light (254 nm) in quartz cuvettes; monitor decay via HPLC at 0, 24, 48 hrs.
- pH stability : Incubate in buffers (pH 2–12) at 37°C; analyze by LC-MS for hydrolysis products (e.g., demethoxylation).
Note : Limited toxicity data (e.g., EC50) requires in-house assays using Daphnia magna or algal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
